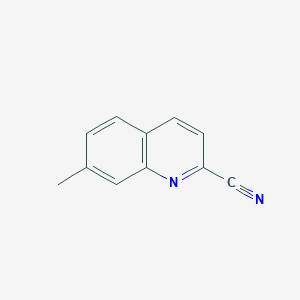

7-Methylquinoline-2-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

7-methylquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-9-4-5-10(7-12)13-11(9)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQXTWSOYVNIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methylquinoline 2 Carbonitrile and Its Analogs

Classical Approaches to Quinoline (B57606) Core Synthesis

The foundational quinoline structure of 7-Methylquinoline-2-carbonitrile can be assembled through several classical name reactions. These methods typically focus on constructing the bicyclic quinoline system from simpler aromatic amines and carbonyl compounds.

Modifications of the Skraup Reaction and its Derivatives

The Skraup synthesis is a fundamental method for creating quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To produce the 7-methylquinoline (B44030) precursor, m-toluidine (B57737) is used as the aniline component. The reaction proceeds by heating m-toluidine with glycerol, a dehydrating acid like sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orgbrieflands.com

A significant challenge in the Skraup synthesis with m-substituted anilines, like m-toluidine, is the formation of isomeric products. The reaction can yield both 7-methylquinoline and 5-methylquinoline. brieflands.com Reports have indicated that the reaction of m-toluidine can produce a mixture containing approximately 60% of the desired 7-methyl isomer. brieflands.com The reaction is known for being vigorous, and moderators like ferrous sulfate (B86663) are often added to ensure a more controlled process. wikipedia.orgorgsyn.org Subsequent functionalization would be required to introduce the 2-carbonitrile group onto the pre-formed 7-methylquinoline ring.

Conrad-Limpach Cyclocondensation for Quinoline Derivatives

The Conrad-Limpach synthesis offers an alternative route to quinoline derivatives, specifically leading to 4-hydroxyquinolines. wikipedia.orgjptcp.com This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com For the synthesis of a 7-methyl substituted quinoline, m-toluidine would be reacted with a suitable β-ketoester, such as ethyl acetoacetate.

The reaction mechanism begins with the formation of a Schiff base, which then undergoes a thermally induced electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org The initial product is a 4-hydroxy-7-methylquinoline. To arrive at 7-Methylquinoline-2-carbonitrile, this intermediate would need to undergo further chemical transformations, including the removal of the hydroxyl group and the introduction of the nitrile function at the C2 position.

Vilsmeier-Haack Reaction in Quinoline Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comtcichemicals.comwikipedia.org It is not used to build the quinoline core itself, but rather to functionalize it. The Vilsmeier reagent, typically a chloroiminium ion generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. numberanalytics.comchemistrysteps.com

This reaction could theoretically be applied to 7-methylquinoline to introduce a formyl group (-CHO) at the 2-position, yielding 7-methylquinoline-2-carbaldehyde. The resulting aldehyde could then be converted into the desired 7-Methylquinoline-2-carbonitrile through a subsequent dehydration of the corresponding oxime. The Vilsmeier-Haack reaction is most efficient on electron-rich substrates, and the reactivity of the quinoline ring would influence the position of formylation. tcichemicals.comchemistrysteps.com

Modern Synthetic Strategies for 7-Methylquinoline-2-carbonitrile Construction

More contemporary methods offer direct pathways to introduce the nitrile group onto a pre-existing quinoline ring system, often under milder conditions than classical approaches.

Oxidation-Nucleophilic Substitution Sequences from N-oxides

A highly effective modern strategy for the C2-functionalization of quinolines involves the activation of the molecule via N-oxidation. The resulting quinoline N-oxide can then undergo regioselective nucleophilic substitution.

The direct synthesis of 7-Methylquinoline-2-carbonitrile can be achieved from 7-methylquinoline N-oxide. This two-step process begins with the oxidation of 7-methylquinoline to its corresponding N-oxide. This activation step is crucial as it makes the C2 position of the quinoline ring susceptible to nucleophilic attack.

Interactive Data Table: Cyanation of 7-Methylquinoline N-oxide

| Cyanide Source | Activating Agent/Promoter | Key Features | Product |

| Trimethylsilyl cyanide (TMSCN) | (Diacetoxyiodo)benzene (PIDA) | Metal-free, base-free, high regioselectivity, high yields. researchgate.net | 7-Methylquinoline-2-carbonitrile |

| Potassium cyanide (KCN) | Acid Chlorides (e.g., Benzoyl chloride) | Classical Reissert-Henze conditions; forms a Reissert compound intermediate. wikipedia.org | 7-Methylquinoline-2-carbonitrile (after hydrolysis of intermediate) |

Formation of Halogenated Quinoline Carbonitriles (e.g., 4-chloro-7-methylquinoline-2-carbonitrile)

Halogenated quinoline carbonitriles are valuable intermediates that can be further functionalized through nucleophilic substitution or cross-coupling reactions. The synthesis of these compounds often involves the chlorination of a precursor quinolinone or hydroxyquinoline.

A general and widely used method for the synthesis of 4-chloroquinoline (B167314) derivatives is the treatment of the corresponding 4-hydroxyquinolin-2(1H)-one with a chlorinating agent. For instance, the synthesis of 2,4-dichloro-8-methylquinoline (B1596889) can be achieved by chlorinating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) mdpi.com. This approach can be adapted for the synthesis of 4-chloro-7-methylquinoline-2-carbonitrile (B8733320) from a suitable 4-hydroxy-7-methylquinoline-2-carbonitrile precursor.

Similarly, a process for preparing 4-chloro-7-fluoroquinoline-3-carbonitrile (B1371492) involves heating 7-fluoro-4-hydroxyquinoline-3-carbonitrile with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) google.com. This reaction proceeds by converting the hydroxyl group at the C4 position into a chloro group, yielding the desired halogenated product google.com.

These methods highlight a common strategy for accessing 4-chloroquinoline carbonitriles, which are key precursors for further synthetic transformations.

| Starting Material | Reagents | Product | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

| 7-Fluoro-4-hydroxyquinoline-3-carbonitrile | SOCl₂, DMF | 4-Chloro-7-fluoroquinoline-3-carbonitrile | google.com |

Multicomponent Reactions (MCRs) for Quinoline Carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the generation of molecular diversity nih.gov.

A prominent MCR for the synthesis of quinoline derivatives involves the condensation of an aldehyde, an amine, and a compound containing an active methylene (B1212753) group, such as a cyanoacetate. These reactions can be catalyzed by various catalysts, including acids, bases, or metal nanoparticles nih.gov.

One-pot syntheses of 2-aminoquinoline-3-carbonitrile (B177327) derivatives have been achieved through the reaction of an α-naphthylamine, an aromatic aldehyde, and malononitrile, using a solid acid magnetic nanocatalyst nih.gov. Similarly, 2-aminoquinoline-based alkaloids can be synthesized in a one-pot procedure starting from acetonitrile, which is converted to a diaminoboryl carbanion that reacts with a 2-nitrobenzaldehyde (B1664092) to form a nitrophenyl (Z)-acrylonitrile, followed by reductive cyclization rsc.org.

Another versatile one-pot method for synthesizing quinoline-2-carboxylates, which are structurally related to quinoline-2-carbonitriles, involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes nih.govmdpi.com. This process proceeds through an aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to afford the quinoline core mdpi.com.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference |

| α-Naphthylamine | Aromatic aldehyde | Malononitrile | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile | Solid acid magnetic nanocatalyst | nih.gov |

| Acetonitrile (as diaminoboryl carbanion) | 2-Nitrobenzaldehyde | - | 2-Aminoquinoline derivatives | - | rsc.org |

| 2-Aminobenzaldehyde | β-Nitroacrylate | - | Quinoline-2-carboxylate | BEMP, acetonitrile | nih.govmdpi.com |

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. This strategy allows for the rapid construction of complex molecular architectures from simple starting materials.

A metal-free domino reaction for the synthesis of 2-substituted quinolines has been developed, involving the condensation of 2-alkenylanilines with β-dicarbonyl compounds researchgate.net. This process proceeds through a highly chemoselective domino condensation/aza-Prins cyclization/retro-aldol sequence researchgate.net. Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes have also been reported to yield various quinoline derivatives rsc.org. Furthermore, a copper(II)-catalyzed domino reaction of primary arylamines and electron-deficient terminal alkynes provides a convenient route to 2,4-disubstituted quinolines at room temperature rsc.org.

These domino strategies offer efficient pathways to poly-substituted quinolines by forming multiple bonds in a single operation, often with high regioselectivity.

| Reaction Type | Reactants | Product | Catalyst | Reference |

| Domino Condensation/Aza-Prins Cyclization/Retro-Aldol | 2-Alkenylanilines, β-Dicarbonyl compounds | 2-Substituted Quinolines | Metal-free | researchgate.net |

| Domino Aldol Reaction/C(aryl)-N Bond Formation/Elimination | Enaminones, 2-Halobenzaldehydes | Quinolines | Copper | rsc.org |

| Domino Alkyne Homocoupling/Hydroamination/Cyclization | Primary Arylamines, Terminal Alkynes | 2,4-Disubstituted Quinolines | Copper(II) acetate | rsc.org |

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis has become indispensable in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of quinoline derivatives.

Palladium-catalyzed cross-coupling reactions are versatile tools for the synthesis of substituted quinolines. These reactions can be used to construct the quinoline ring itself or to introduce substituents onto a pre-existing quinoline core.

A palladium-catalyzed one-pot synthesis of polysubstituted quinolines has been reported from readily available 2-amino aromatic ketones and alkynes rsc.org. Another palladium-catalyzed cascade reaction involves the denitrogenative addition of o-aminocinnamonitriles with arylhydrazines, followed by an intramolecular cyclization to afford quinolines nih.gov. Furthermore, palladium catalysis can be employed in coupling-cyclization reactions between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds to yield 3-substituted quinolin-2(1H)-ones nih.gov. A novel strategy for synthesizing quinoline derivatives involves a palladium-catalyzed process of isocyanide insertion, undirected C(sp²)-H functionalization, and a [4+1] cyclization rsc.org.

| Reaction Type | Starting Materials | Product | Catalyst | Reference |

| One-pot Synthesis | 2-Amino aromatic ketones, Alkynes | Polysubstituted quinolines | Palladium | rsc.org |

| Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | Quinolines | Palladium(II) chloride | nih.gov |

| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones | Palladium | nih.gov |

| Isocyanide Insertion/C-H Functionalization/[4+1] Cyclization | Aryl isocyanide | Quinoline derivatives | Palladium | rsc.org |

Copper-catalyzed reactions have gained prominence as a more sustainable and economical alternative to palladium catalysis in certain transformations. Copper-catalyzed oxidative cyclizations are particularly useful for the synthesis of quinolines.

A facile method for quinoline synthesis involves the N-heterocyclic carbene-copper catalyzed indirect Friedländer reaction of 2-aminobenzyl alcohol and aryl ketones, using DMSO as an oxidant at room temperature rsc.org. A sustainable synthesis of a broad range of substituted quinolines has been achieved through the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined Cu(II)-catalyst under aerial conditions ijstr.org. Another efficient method involves the copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones or secondary alcohols via an acceptorless dehydrogenation pathway researchgate.net.

These copper-catalyzed methods often proceed under mild conditions and utilize readily available starting materials, making them attractive for the synthesis of quinoline derivatives.

| Reaction Type | Starting Materials | Product | Catalyst/Conditions | Reference |

| Indirect Friedländer Reaction | 2-Aminobenzyl alcohol, Aryl ketones | Quinolines | N-Heterocyclic carbene-copper, DMSO | rsc.org |

| Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Ketones | Substituted quinolines | Cu(II)-pincer complex, air | ijstr.org |

| Acceptorless Dehydrogenation | 2-Aminobenzyl alcohol, Ketones/Secondary alcohols | Functionalized quinolines | Copper catalyst | researchgate.net |

Rhodium-Catalyzed C-H Activation

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. rsc.orgrsc.org In the context of quinoline synthesis, rhodium catalysts are particularly effective for building C-C, C-N, and C-halogen bonds. acs.orgnih.gov

The synthesis of complex β-arylpyrrolidines has been achieved using rhodium-catalyzed intermolecular C-H functionalization as a key step. nih.gov This highlights the capability of rhodium catalysts to facilitate intricate bond formations. A systematic study on the C-H bond activation of quinoline and its mono-substituted derivatives, including methylquinolines, has been conducted using a square-planar rhodium(I) complex, RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}. acs.orgnih.govresearchgate.net This research demonstrated that the activation of the heterocyclic ring is favored over the carbocyclic ring, and the position of activation is dependent on the substituent's position on the quinoline core. acs.orgresearchgate.net

For instance, the reaction with 7-methylquinoline leads to the selective C-H activation at the C4 position. acs.orgnih.gov This regioselectivity is crucial for the targeted synthesis of derivatives like 7-Methylquinoline-2-carbonitrile. Although the direct rhodium-catalyzed cyanation at the C2 position of 7-methylquinoline is not explicitly detailed, the principles of C-H activation pave the way for such transformations. The general mechanism involves the formation of a rhodium(I)-quinolinyl derivative, which can then undergo further reactions. acs.orgresearchgate.net

A notable development is the rhodium(III)-catalyzed regioselective distal C(sp²)–H bond alkylation of quinoline N-oxides using olefins, where the N-oxide acts as a traceless directing group, achieving excellent selectivity for the C-8 position. researchgate.net This demonstrates the versatility of rhodium catalysis in achieving site-specific functionalization on the quinoline scaffold.

C-H Bond Functionalization Approaches to Quinoline Rings

The functionalization of the quinoline ring through C-H activation is a transformative strategy in modern synthetic chemistry. rsc.orgrsc.org This approach allows for the precise and selective introduction of a wide array of functional groups, significantly expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.orgrsc.org The choice of catalyst, reaction conditions, and directing groups plays a pivotal role in the outcome of these transformations. rsc.orgrsc.org

Recent advancements from January 2021 to 2024 have highlighted new methodologies and catalytic systems. rsc.orgrsc.org These methods provide novel pathways for the efficient synthesis of quinoline-based compounds with improved properties. rsc.orgrsc.org C-H functionalization has emerged as a powerful tool for creating heterocyclic compounds, though achieving site-selectivity in complex molecules remains a challenge. nih.gov In quinolines, the C2 position is readily functionalized due to electronic factors and the directing effect of the nitrogen atom. nih.gov However, accessing other positions regioselectively has required the development of more sophisticated strategies. nih.govmdpi.com

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of quinolines is of paramount importance for accessing specific isomers. mdpi.comnih.gov Transition metal catalysis is a cornerstone of these regioselective methods. mdpi.comnih.gov A comprehensive review of site-selective metal-catalyzed C-H functionalization of quinolines and their N-oxide counterparts highlights the scope, limitations, and mechanistic aspects that govern selectivity. mdpi.comnih.gov

Several strategies are employed to control the site of functionalization:

Directing Groups: The use of directing groups can steer the metal catalyst to a specific C-H bond. For example, the amide group in N-(quinolin-8-yl)quinoline-4-carboxamide directs ruthenium-catalyzed arylation to the C4 position. nih.gov

Steric Hindrance: Bulky ligands on the metal catalyst can favor functionalization at less sterically hindered positions. mdpi.com

Electronic Effects: The inherent electronic properties of the quinoline ring can be exploited. For instance, the C2-H bond is more acidic and the C2=N moiety is more electrophilic, facilitating reactions at this position. nih.gov

Lewis Acids: The use of Lewis acids can enhance the polarization of a C-H bond, making it more susceptible to activation. mdpi.com

Magnesiation: A wide range of polyfunctionalized quinolines can be prepared via chemo- and regioselective magnesiation reactions using specific magnesium reagents. scite.ai

The table below summarizes some regioselective functionalization techniques for quinolines.

| Technique | Position(s) Targeted | Catalyst/Reagent | Notes |

| Directed Metalation | Ortho to directing group | Various transition metals | Requires a directing group on the quinoline ring. nih.gov |

| Steric Control | Less hindered positions (e.g., C3) | Metal catalysts with bulky ligands | The trans effect can favor metalation at the C3 position. mdpi.com |

| Transient Directing Groups | Distal positions (e.g., C3, C5) | Templates that bind to the nitrogen atom | The directing group is not permanently part of the molecule. mdpi.com |

| Lewis Acid Enhancement | Specific C-H bonds | Lewis Acids | Enhances the polarization of the C-H bond. mdpi.com |

| Magnesiation | Various positions | i-PrMgCl·LiCl, MesMgBr·LiCl | Allows for multiple regioselective functionalizations. scite.ai |

Metal-Free C-H Functionalization

While transition metal catalysis is dominant, there is a growing interest in metal-free C-H functionalization methods for quinoline synthesis, driven by the desire for more economical and environmentally friendly processes. nih.govrsc.org These methods often rely on different activation strategies.

One such strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines, catalyzed by iodide. nih.gov This protocol is characterized by its avoidance of metal catalysts, broad substrate scope, and good functional group tolerance. nih.govacs.org Another metal-free approach is the one-pot reaction of quinolines with acylarylacetylenes and water in the presence of KOH, which affords 2-aryl-3-acylquinolines. rsc.org

Furthermore, a metal-free method for the C8–H functionalization of quinoline N-oxides with ynamides has been developed, proceeding through an intramolecular Friedel–Crafts-type reaction. rsc.org This reaction is catalyzed by a Brønsted acid and involves the generation of a quinolyl enolonium intermediate. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.govacs.org This is attributed to the efficient and uniform heating provided by microwave irradiation. frontiersin.org

The synthesis of various quinoline derivatives has been significantly improved using microwave technology. For example, a catalyst-free, one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment is efficiently carried out under microwave irradiation. acs.orgnih.gov This method offers high reaction rates, selectivity, and efficiency. acs.org

Microwave irradiation has also been successfully applied to the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and ketones in a basic medium. researchgate.net The synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles was achieved in high yields (70–99%) and short reaction times (2–45 minutes) via a microwave-assisted Dimroth rearrangement. frontiersin.org

The table below compares conventional and microwave-assisted synthesis for a specific quinoline derivative.

| Reaction | Conventional Method | Microwave-Assisted Method |

| Synthesis of 7-amino-8-methylquinoline | Time: Not specified, Yield: Not specified | Time: Significantly reduced, Yield: Not improved |

| Synthesis of 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile | Not specified | Achieved on a solid support with phosphorous oxychloride. nih.gov |

Nanocatalyzed Green Chemistry Protocols in Quinoline Carbonitrile Production

The application of nanocatalysts in organic synthesis represents a significant step towards greener and more sustainable chemical processes. acs.orgnih.govnih.gov Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts, including high surface area, enhanced reactivity, and good reusability. acs.orgnih.gov

Various types of nanocatalysts, such as magnetic nanocatalysts, have been employed for the synthesis of quinoline derivatives. acs.orgnih.gov For example, Fe₃O₄@propylsilane-arginine magnetic nanoparticles have been used as an environmentally safe solid acid catalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives in excellent yields (88–95%) and short reaction times (5–15 minutes). acs.orgnih.gov The catalyst could be easily recovered and reused without a significant loss of activity. acs.org

ZnO/carbon nanotube (CNT) catalysts have also been utilized in the solvent-free Friedlander condensation for the synthesis of quinolines, producing moderate to good yields (24–99%). nih.gov Similarly, nickel nanocatalysts have been effective in the Friedlander annulation to produce polysubstituted quinolines, with the catalyst being reusable for up to five cycles. nih.gov These examples underscore the potential of nanocatalysts to facilitate the efficient and environmentally benign production of quinoline carbonitriles and their analogs. nih.gov

| Nanocatalyst | Quinoline Derivative Synthesized | Key Advantages |

| Fe₃O₄@propylsilane-arginine | 2-amino-4-arylbenzo[h]quinoline-3-carbonitriles | High yield (88-95%), short reaction time (5-15 min), recyclable. acs.orgnih.gov |

| ZnO/Carbon Nanotubes (CNT) | Various quinolines via Friedlander condensation | Solvent-free, moderate to good yields (24-99%). nih.gov |

| Nickel Nanoparticles | Polysubstituted quinolines via Friedlander annulation | Reusable (up to 5 cycles), environmentally compatible. nih.gov |

| Mn₃O₄/MWCNT | Quinolines via one-pot multicomponent reaction | Excellent yields (92-98%), green solvent, short reaction times. researchgate.net |

Chemical Reactivity and Mechanistic Transformations of Quinoline Carbonitriles

Reactions of the Nitrile Group (-C≡N)

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, characterized by its linearity and strong electric dipole moment, with the nitrogen atom being more electronegative than the carbon. ebsco.com This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. ebsco.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid like hydrochloric acid and heat, 7-methylquinoline-2-carbonitrile is expected to undergo hydrolysis. chemguide.co.uklibretexts.org The reaction initiates with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to form 7-methylquinoline-2-carboxamide. chemistrysteps.com With continued heating and acidic conditions, the amide is further hydrolyzed to produce 7-methylquinoline-2-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com

Base-Catalyzed Hydrolysis : When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the nitrile group is hydrolyzed. chemguide.co.uklibretexts.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgpressbooks.pub This process initially forms the salt of the carboxylic acid (e.g., sodium 7-methylquinoline-2-carboxylate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uklibretexts.org

The general two-stage hydrolysis process can be summarized as follows:

Nitrile to Amide : R-C≡N + H₂O → R-CONH₂

Amide to Carboxylic Acid : R-CONH₂ + H₂O → R-COOH + NH₃

Table 1: Hydrolysis Products of 7-Methylquinoline-2-carbonitrile

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| 7-Methylquinoline-2-carbonitrile | Dilute HCl, heat | 7-Methylquinoline-2-carboxamide | 7-Methylquinoline-2-carboxylic acid |

| 7-Methylquinoline-2-carbonitrile | NaOH(aq), heat, then H₃O⁺ | Sodium 7-methylquinoline-2-carboxylate | 7-Methylquinoline-2-carboxylic acid |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, providing a valuable synthetic route to compounds containing a -CH₂-NH₂ group. ebsco.comstudymind.co.ukwikipedia.org

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, often at elevated temperatures and pressures. wikipedia.orgchemguide.co.uk This process directly converts the nitrile to the corresponding primary amine, (7-methylquinolin-2-yl)methanamine. wikipedia.org

Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like dry ether are highly effective for reducing nitriles to primary amines. chemistrysteps.comchemguide.co.ukyoutube.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate which is further reduced. libretexts.orgchemistrysteps.com A subsequent workup with a dilute acid is required. chemguide.co.uk

Table 2: Reduction of 7-Methylquinoline-2-carbonitrile to Amine Derivative

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 7-Methylquinoline-2-carbonitrile | H₂, Pd/C (or Pt, Ni), heat, pressure | (7-Methylquinolin-2-yl)methanamine |

| 7-Methylquinoline-2-carbonitrile | 1. LiAlH₄ in dry ether; 2. H₃O⁺ | (7-Methylquinolin-2-yl)methanamine |

Nucleophilic Substitution at the Carbonitrile Carbon

The electrophilic nature of the carbon atom in the nitrile group allows for nucleophilic addition reactions, which can be considered a form of substitution at the carbon-nitrogen triple bond. libretexts.org For instance, Grignard reagents can react with nitriles to form ketones after hydrolysis. libretexts.orgpressbooks.pub This reaction proceeds via the formation of an imine anion intermediate. libretexts.org

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. nih.gov The reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of substituents.

Electrophilic Aromatic Substitution Reactions

In quinoline, electrophilic substitution typically occurs on the benzene (B151609) ring portion (the carbocycle), which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The nitrogen atom deactivates the pyridine ring towards electrophilic attack. wikipedia.org The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed (arenium ions) are more stable. quimicaorganica.org The presence of the methyl group at C7, an activating group, would further influence the regioselectivity of such reactions. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the quinoline ring is facilitated by the electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions. researchgate.net These reactions typically require a good leaving group and are accelerated by electron-withdrawing groups on the ring. oup.comyoutube.com

In the case of 7-methylquinoline-2-carbonitrile, the nitrile group at the C2 position can potentially act as a leaving group under certain nucleophilic conditions, although this is less common than the displacement of a halide. More relevant is the activation of the ring towards nucleophilic attack. For example, studies on nitroquinolines show that a nitro group strongly activates the ring for vicarious nucleophilic substitution (VNS) of hydrogen, where a nucleophile attacks a carbon atom ortho or para to the nitro group. nih.gov While the cyano group is also electron-withdrawing, its activating effect is generally less pronounced than that of a nitro group. Nucleophilic aromatic substitution reactions on quinoline derivatives can be used to introduce a variety of functional groups by reacting with nucleophiles like amines. youtube.com

Oxidation Reactions of the Quinoline Moiety

The quinoline ring system, while aromatic, is susceptible to oxidation, particularly at the methyl group substituent. In the case of 7-methylquinoline-2-carbonitrile, the methyl group at the 7-position can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO4) can convert the 7-methyl group into a carboxylic acid, yielding 2-cyanoquinoline-7-carboxylic acid. This reaction highlights the reactivity of the methyl group, which is activated by its attachment to the aromatic quinoline core. The electron-withdrawing nature of the cyano group at the 2-position makes the quinoline ring itself less susceptible to oxidative cleavage under these conditions, allowing for selective oxidation of the alkyl substituent.

Photoinduced Reactions and Mechanisms

Quinoline carbonitriles exhibit a range of photochemical behaviors, including substitution and dimerization reactions, which are initiated by the absorption of ultraviolet light. These reactions proceed through electronically excited states and often involve radical intermediates.

Photoinduced Substitution Reactions

While specific studies on 7-methylquinoline-2-carbonitrile are not extensively documented, the photoinduced substitution behavior of its isomer, 4-methylquinoline-2-carbonitrile, provides significant insight into the likely mechanistic pathways. The photo-substitution of the cyano group in non-polar solvents like cyclohexane (B81311) can occur from both the lowest excited singlet (S1) and triplet (T1) states.

The proposed mechanism involves the formation of a radical pair intermediate. Upon irradiation, the quinoline derivative is excited to its S1 or T1 state. In the presence of a suitable solvent like cyclohexane, a radical pair is formed between the quinoline moiety and a cyclohexyl radical. This is followed by the elimination of the cyano radical and subsequent combination of the quinoline and cyclohexyl radicals to yield the substitution product, 2-cyclohexyl-7-methylquinoline. The reaction proceeding from the T1 state is susceptible to external magnetic field effects, which can influence the yield of the final product by affecting the intersystem crossing rate of the triplet radical pair.

Photoinitiated Dimerization Processes

Quinoline derivatives are known to undergo photodimerization, typically through a [2+2] cycloaddition reaction of the C3-C4 double bond of the quinoline ring. While specific studies on 7-methylquinoline-2-carbonitrile are limited, the general mechanism for quinoline photodimerization involves the formation of a cyclobutane (B1203170) ring, leading to various stereoisomeric dimers.

The reaction is initiated by the photoexcitation of one quinoline molecule to its excited state, which then interacts with a ground-state molecule. The presence of substituents on the quinoline ring can influence the regioselectivity and stereoselectivity of the dimerization process. For 7-methylquinoline-2-carbonitrile, it is plausible that photodimerization could occur, potentially leading to a complex mixture of head-to-head and head-to-tail cyclobutane dimers. The methyl group at the 7-position and the cyano group at the 2-position would likely influence the steric and electronic interactions governing the approach of the two quinoline molecules, thereby affecting the distribution of the resulting isomeric products.

Rearrangement Reactions (e.g., Truce-Smiles Rearrangement)

The Truce-Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be applied to the synthesis of complex heterocyclic systems. While a direct Truce-Smiles rearrangement of 7-methylquinoline-2-carbonitrile itself is not a typical transformation, the rearrangement is highly relevant to the synthesis of substituted quinolines.

For example, a Truce-Smiles rearrangement can be envisioned in the synthesis of a derivative of 7-methylquinoline (B44030). A suitably substituted precursor, such as an N-(2-cyanophenyl)-7-methylquinoline-sulfonamide, could potentially undergo a base-catalyzed rearrangement. In this hypothetical scenario, a carbanion generated adjacent to the cyano group would attack the ipso-carbon of the quinoline ring, leading to a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage and rearrangement would result in the formation of a new C-C bond, yielding a complex polycyclic system. The success of such a rearrangement would be highly dependent on the electronic nature of the quinoline ring and the stability of the intermediate anionic species.

Influence of the 7-Methyl Group on Reactivity and Selectivity

Steric and Electronic Effects

The 7-methyl group on the quinoline ring of 7-methylquinoline-2-carbonitrile exerts both steric and electronic effects that significantly influence its chemical reactivity and the selectivity of its transformations.

Electronic Effects: The methyl group is an electron-donating group through hyperconjugation. This effect increases the electron density of the quinoline ring, particularly at the ortho and para positions relative to the methyl group (positions 6 and 8). This enhanced electron density can influence the regioselectivity of electrophilic substitution reactions, although the strong deactivating effect of the cyano group at the 2-position and the nitrogen atom in the ring are also major directing factors. In the context of nucleophilic substitution reactions, the electron-donating nature of the methyl group would slightly decrease the reactivity of the quinoline ring towards nucleophiles.

Steric Effects: The steric hindrance provided by the 7-methyl group can play a crucial role in directing the outcome of reactions. For instance, in reactions involving attack at the C8 position, the adjacent methyl group can sterically hinder the approach of a reagent. This can lead to preferential reaction at other, less hindered positions on the quinoline ring. In the case of photodimerization, the steric bulk of the methyl group would influence the facial selectivity of the cycloaddition, favoring the formation of less sterically congested dimers. Similarly, in rearrangement reactions, the steric presence of the methyl group could influence the conformational preferences of intermediates, thereby affecting the stereochemical outcome of the reaction.

Interactive Data Tables

Table 1: Oxidation of 7-Methylquinoline-2-carbonitrile

Table 2: Photoinduced Substitution of Quinoline Carbonitriles (Analogous Reaction)

Benzylic Functionalization Potential

The methyl group at the 7-position of the quinoline ring in 7-methylquinoline-2-carbonitrile represents a key site for synthetic modification through benzylic functionalization. This reactivity is primarily due to the relative weakness of the benzylic C-H bonds, which can be attributed to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org This inherent reactivity allows for the introduction of a variety of functional groups, thereby expanding the synthetic utility of the 7-methylquinoline-2-carbonitrile scaffold for the development of novel compounds.

A prevalent and effective method for the functionalization of such benzylic positions is free-radical bromination, often employing N-bromosuccinimide (NBS). libretexts.orgmanac-inc.co.jp This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photo-irradiation. manac-inc.co.jp The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source, which can be molecular bromine generated in situ from the reaction of NBS with hydrogen bromide, to yield the brominated product. manac-inc.co.jp

The resulting 7-(bromomethyl)quinoline-2-carbonitrile is a versatile intermediate. The bromine atom serves as a good leaving group, facilitating subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols, at the benzylic position. For instance, in the synthesis of the natural product martinellic acid, a similar benzylic bromination of a complex quinoline derivative using NBS was a key step to introduce a handle for further synthetic transformations. nih.gov

Beyond bromination, other methods for the functionalization of the benzylic C(sp³)–H bonds of methylquinolines have been developed, including metal-free tandem reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org These approaches often involve the in-situ generation of an aldehyde from the methyl group, which can then undergo further reactions. nih.govacs.org

A representative reaction for the benzylic functionalization of 7-methylquinoline-2-carbonitrile is the free-radical bromination using NBS and AIBN as an initiator. The reaction conditions and expected outcomes, based on analogous transformations, are detailed in the table below.

Table 1: Representative Benzylic Bromination of 7-Methylquinoline-2-carbonitrile

| Reactant | Reagent | Initiator | Solvent | Temperature (°C) | Product | Yield (%) |

| 7-Methylquinoline-2-carbonitrile | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 77 (Reflux) | 7-(Bromomethyl)quinoline-2-carbonitrile | 85-95 (Estimated) |

Derivatization Strategies and Analog Synthesis for Quinoline Carbonitrile Scaffolds

Introduction of Substituents via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to modify the quinoline (B57606) scaffold. These methods are essential for introducing a wide array of substituents that would be difficult to install otherwise.

Palladium-catalyzed reactions are particularly prominent in this area. nih.govsoton.ac.uk The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is frequently employed. For instance, bromo-substituted quinolines can be coupled with various substituted phenylboronic acids to yield aryl quinolines. researchgate.net This strategy has been used to prepare 6-aryl- and 6,8-diaryl-tetrahydroquinolines, as well as 5-aryl- and 5,7-diarylquinolines, in high yields. researchgate.net

In addition to the Suzuki coupling, other metal-assisted reactions have been applied to diversify the quinoline core at the 7-position. The Ullmann coupling enables the generation of diaryl ether linkages, while the Negishi coupling facilitates the formation of alkylaryl substitutions. nih.gov These reactions allow for the systematic variation of steric, electronic, and hydrophobic properties at this position, which is crucial for probing interactions with biological targets. nih.gov The presence of a halogen atom on the quinoline ring, often introduced specifically for this purpose, is a prerequisite for many of these transformations, serving as a versatile handle for further elaboration. nih.gov

Table 1: Examples of Cross-Coupling Reactions on the Quinoline Scaffold

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 7-Bromoquinoline derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | 7-Arylquinoline | nih.gov |

| Negishi Coupling | 7-Iodoquinoline derivative, Organozinc reagent | Pd catalyst | 7-Alkylarylquinoline | nih.gov |

| Ullmann Coupling | 7-Bromoquinoline derivative, Phenol | Cu catalyst | 7-Phenoxyquinoline (Diaryl ether) | nih.gov |

Functionalization at Various Positions of the Quinoline Ring

The ability to selectively introduce functional groups at various positions on the quinoline ring is fundamental to drug discovery and development. nih.govrsc.org Strategies have been developed to target both the pyridine (B92270) and benzene (B151609) portions of the scaffold, often leveraging the inherent reactivity of the ring system or employing directing groups and specific catalytic systems. nih.gov

Halogenation of the quinoline ring is a key strategic step, as the installed halogen (typically bromine or chlorine) acts as a versatile anchor for subsequent cross-coupling reactions. nih.gov A notable development is the metal-free, regioselective C5-halogenation of 8-substituted quinoline derivatives. rsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high efficiency. rsc.org This approach provides a direct route to functionalizing the carbocyclic ring of the quinoline system, a region that can be challenging to access. The resulting 5-haloquinolines are valuable intermediates for creating derivatives with diverse substitutions at this position.

Introducing alkyl and acyl groups to the quinoline nucleus can significantly impact the molecule's lipophilicity and steric profile. Direct C-H alkylation and alkenylation at the C3-position of quinolines have been achieved under transition-metal-free conditions, offering exceptional regioselectivity. researcher.life For functionalization at the C2-position, rhodium-catalyzed alkylation of quinoline N-oxides with alkenes has proven effective. mdpi.comnih.gov In these reactions, the N-oxide functionality plays a crucial role in activating the C2-position towards C-H activation. Similarly, palladium-catalyzed C8 acylation of quinoline N-oxides with α-oxocarboxylic acids has also been reported, demonstrating a method for functionalizing the benzene ring. mdpi.com

Table 2: Selected Alkylation and Acylation Methods for Quinoline Derivatives

| Position | Reaction Type | Key Reagents | Catalyst System | Substrate | Reference |

|---|---|---|---|---|---|

| C2 | Alkylation | Alkene | Rhodium(I) complex | Quinoline N-oxide | mdpi.comnih.gov |

| C3 | Alkylation/Alkenylation | Enone | Transition-metal-free | Quinoline | researcher.life |

Functional groups containing oxygen and nitrogen are critical components of many pharmacologically active molecules, often participating in hydrogen bonding and other key interactions with biological macromolecules. libretexts.orgyoutube.com In quinoline chemistry, the introduction of amine functionalities is particularly common. The synthesis of 4-aminoquinoline (B48711) derivatives, for example, is a well-established strategy in the development of antimalarial agents. nih.gov These compounds are typically prepared via nucleophilic aromatic substitution, where a 4-chloroquinoline (B167314) precursor reacts with a desired amine. The resulting amino group can be further modified to fine-tune the compound's properties. Similarly, hydroxyl or alkoxy groups can be introduced to modulate solubility and metabolic stability.

Synthesis of Hybrid Molecules and Heterocyclic Fusions

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with potentially enhanced activity or novel mechanisms of action. The quinoline scaffold is an excellent candidate for this approach.

The pyrimidine (B1678525) ring is another important heterocycle with a broad range of biological activities. The fusion of quinoline and pyrimidine moieties has led to the development of potent hybrid compounds, particularly in the search for new antimalarial agents. nih.govmdpi.com The synthesis of these hybrids often involves connecting the two heterocyclic systems via a linker, such as a piperazine (B1678402) or an alkanediamine chain. nih.govmdpi.com

One common synthetic route involves the nucleophilic substitution reaction between a functionalized quinoline and a functionalized pyrimidine. For example, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized and evaluated for their antiplasmodial activity. nih.gov In other work, pyrimidine-5-carbonitrile and quinoline hybrids have been prepared and studied, highlighting the versatility of this hybridization strategy. researchgate.net These studies demonstrate that molecular hybridization is a crucial tool for generating novel quinoline-pyrimidine scaffolds with promising therapeutic potential. nih.govacs.org

Quinoline-Triazole-Aniline Scaffolds

The integration of a triazole ring with the quinoline scaffold has emerged as a potent strategy in medicinal chemistry, leading to the creation of novel hybrid molecules with significant biological activity. Nitrogen-containing heterocycles, such as triazoles, are fundamental components in many FDA-approved drugs. researchgate.net The synthesis of quinoline-triazole hybrids often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, to link the two heterocyclic systems. acs.org

Researchers have successfully synthesized a series of tricarbonyl manganese and rhenium complexes attached to a quinoline-triazole scaffold. nih.gov These organometallic-triazole-quinoline hybrids have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The complexes demonstrated moderate activity in the dark against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of the parasite, with IC50 values in the low micromolar range. nih.gov Notably, the manganese(I) analogs exhibited increased antimalarial activity upon photoactivation at 365 nm, a property not observed with the standard drug chloroquine. nih.gov

Further research has explored the synthesis of novel triazolo[4,3-a]quinoline and triazino[4,3-a]quinoline derivatives starting from 2-hydrazinyl-tetrahydroquinoline-3-carbonitrile. researchgate.net These fused heterocyclic systems are being investigated for their potential as antileishmanial and cytotoxic agents. researchgate.net The development of these scaffolds highlights the chemical tractability of the quinoline carbonitrile system and the potential for creating diverse molecular libraries for biological screening.

Fusion with Pyrano and Other Heterocyclic Systems

The fusion of a pyran ring with the quinoline system creates pyrano[3,2-c]quinoline derivatives, a class of compounds that has attracted considerable attention for its therapeutic potential. nih.gov These scaffolds combine the bioactivity of quinoline alkaloids with that of chromene structures, leading to new chemical entities with potential applications in treating inflammation and cancer. nih.gov

A common and efficient method for synthesizing pyrano[3,2-c]quinoline analogues is through a one-pot, multicomponent condensation reaction. nih.gov This approach typically involves reacting a 4-hydroxyquinolin-2-one derivative (like 2,4-dihydroxy-1-methylquinoline), malononitrile, and various aromatic aldehydes. nih.gov This methodology has been used to generate a library of 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles, with yields varying from 67% to 93% depending on the substituents on the aldehyde. nih.gov

These synthesized pyrano[3,2-c]quinoline derivatives have been screened for their biological activities. Studies have shown that certain analogues exhibit promising anti-inflammatory effects by inhibiting the release of cytokines like TNF-α and IL-6. nih.gov Furthermore, they have demonstrated significant anticancer activity. nih.gov For instance, a series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were designed as non-ATP competitive Src kinase inhibitors. nih.gov Src kinase is often de-regulated in cancers like breast cancer, and inhibiting it is a viable therapeutic strategy. nih.gov Specific compounds from this series inhibited Src kinase activity with IC50 values in the low micromolar range and were shown to suppress breast cancer cell migration and proliferation. nih.gov

Additionally, novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been synthesized and identified as potential anti-diabetic agents through their potent inhibition of the α-glucosidase enzyme. acs.org The chemical reactivity of pyrano[3,2-c]quinoline-3-carbonitriles can be quite diverse, with reactions often proceeding via the opening of the γ-pyrone ring followed by cycloaddition, leading to a variety of other fused heterocyclic systems. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy of 7-Methylquinoline-2-carbonitrile provides specific chemical shifts and coupling patterns for each proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline (B57606) ring resonate in the downfield region, generally between 7.0 and 9.0 ppm. The methyl group protons, being attached to an aromatic ring, appear as a singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for 7-Methylquinoline-2-carbonitrile and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 7-Methylquinoline-2-carbonitrile | CDCl₃ | Specific data for the title compound is not available in the search results. However, related structures provide expected ranges. For instance, the methyl protons in similar quinoline derivatives appear around 2.5-2.7 ppm. rsc.orgrsc.org The aromatic protons would exhibit complex splitting patterns characteristic of the substituted quinoline ring system. |

| Ethyl 7-chloro-8-methylquinoline-2-carboxylate | CDCl₃ | 8.23 (d, J=8.0 Hz, 1H), 8.14 (d, J=8.0 Hz, 1H), 7.61 (dd, J=8.0, 4.0 Hz, 2H), 4.53 (q, J=8.0 Hz, 2H), 2.95 (s, 3H), 1.50 (t, J=8.0 Hz, 3H) rsc.org |

| Ethyl 8-bromo-7-methylquinoline-2-carboxylate | CDCl₃ | 8.73 (d, J=8.0 Hz, 1H), 8.21 (dd, J=22.7, 8.0 Hz, 2H), 7.67 (d, J=8.0 Hz, 1H), 4.57 (q, J=8.0 Hz, 2H), 2.67 (s, 3H), 1.50 (t, J=8.0 Hz, 3H) rsc.org |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'q' a quartet, 's' a singlet, and 't' a triplet. J values represent coupling constants in Hertz.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 7-Methylquinoline-2-carbonitrile are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. oregonstate.eduwisc.edu The quaternary carbons and the carbons of the quinoline ring resonate in the aromatic region (approximately 120-150 ppm). oregonstate.edu The methyl carbon, being an sp³ hybridized carbon attached to an aromatic ring, will have a characteristic upfield shift.

Table 2: Representative ¹³C NMR Chemical Shifts for Quinolines

| Carbon Type | Typical Chemical Shift (δ) in ppm |

|---|---|

| Nitrile (C≡N) | 110 - 120 oregonstate.edu |

| Aromatic (C) | 125 - 170 oregonstate.edu |

| Methyl (CH₃) | ~20 - 30 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the quinoline ring system.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the methyl group and the nitrile group to the correct positions on the quinoline framework.

While specific 2D NMR studies on 7-Methylquinoline-2-carbonitrile were not detailed in the search results, these techniques are standard practice for the structural confirmation of such novel compounds. ijpsdronline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 7-Methylquinoline-2-carbonitrile, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, medium-intensity peak in the region of 2200-2260 cm⁻¹. The presence of aromatic C-H and C=C bonds in the quinoline ring will give rise to multiple bands.

Table 3: Characteristic IR Absorption Bands for 7-Methylquinoline-2-carbonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Note: The IR spectrum of a related compound, ethyl 8-bromo-7-methylquinoline-2-carboxylate, shows bands at 2925 and 2854 cm⁻¹ (C-H stretching) and 1716 cm⁻¹ (C=O stretch of the ester), providing context for the expected regions of absorption. rsc.org

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular formula of 7-Methylquinoline-2-carbonitrile is C₁₁H₈N₂, giving it a molecular weight of approximately 168.20 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules like HCN. mcmaster.ca The presence of the methyl group can lead to the formation of a stable tropylium-like ion. The fragmentation of the nitrile group can also contribute to the observed spectrum. whitman.edulibretexts.org

Table 4: Mass Spectrometry Data for 7-Methylquinoline-2-carbonitrile and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

|---|---|---|---|

| 7-Methylquinoline-2-carbonitrile | C₁₁H₈N₂ | 168.20 | The molecular ion peak is expected at m/z 168. Fragmentation patterns would likely involve loss of HCN (m/z 141) and fragmentation of the quinoline ring. |

| Ethyl 8-bromo-7-methylquinoline-2-carboxylate | C₁₃H₁₂BrNO₂ | - | HRMS: m/z calcd for [M+H]⁺ 294.0130, found: 294.0131. rsc.org |

| Ethyl 7-chloro-8-methylquinoline-2-carboxylate | C₁₃H₁₂ClNO₂ | - | HRMS: m/z calcd for [M+H]⁺ 250.0635, found: 250.0633. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The extended π-conjugated system of the quinoline ring in 7-Methylquinoline-2-carbonitrile is expected to result in strong absorption in the UV region. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.net The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths. masterorganicchemistry.com The presence of the methyl and nitrile substituents will influence the exact position and intensity of these absorption maxima (λ_max).

Studies on similar quinoline derivatives show absorption peaks in the range of 250-350 nm. researchgate.netnih.govresearchgate.net For example, some quinoline derivatives exhibit two main absorption bands, one around 250 nm and another around 315 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net

Table 5: Expected UV-Vis Absorption for 7-Methylquinoline-2-carbonitrile

| Type of Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π→π* | ~250 - 300 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within the crystal lattice. For novel compounds like 7-Methylquinoline-2-carbonitrile, single-crystal X-ray diffraction would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles, which are crucial for understanding its steric and electronic properties.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

While specific crystallographic data for 7-Methylquinoline-2-carbonitrile is not available in the reviewed literature, a hypothetical analysis would provide the parameters detailed in the table below. Such data for related quinoline derivatives have been reported, confirming the planarity of the quinoline ring system. sigmaaldrich.comresearchgate.net For 7-Methylquinoline-2-carbonitrile, X-ray analysis would confirm the relative positions of the methyl and carbonitrile groups on the quinoline core and reveal any intermolecular interactions, such as π-π stacking, that govern the crystal packing.

Table 1: Hypothetical X-ray Crystallographic Data for 7-Methylquinoline-2-carbonitrile

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 6.2, c = 15.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 795 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.405 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are instrumental in evaluating the stability of a compound at different temperatures. Thermogravimetric Analysis (TGA) is a particularly vital method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about a compound's thermal stability, its decomposition pathway, and the composition of the final residue.

In a typical TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate, and the change in mass is recorded. A plot of mass versus temperature, known as a thermogram, is generated. The temperature at which a significant mass loss occurs indicates the onset of decomposition.

Specific TGA data for 7-Methylquinoline-2-carbonitrile has not been detailed in the public domain. However, TGA is a standard characterization technique for quinoline derivatives. nih.gov Such an analysis would be crucial to determine the temperature at which 7-Methylquinoline-2-carbonitrile begins to degrade, which is vital information for its handling, storage, and application in various chemical processes that may require elevated temperatures. The stability of similar compounds is a point of consideration in research.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for a Quinoline Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Onset Decomposition Temperature (T_onset) | The temperature at which the mass loss begins. | 250 °C |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is at its maximum. | 275 °C |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | 85% (single step) |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | 15% at 600 °C |

| Atmosphere | The gaseous environment during the analysis (e.g., inert or oxidative). | Nitrogen |

Electrochemical Characterization Techniques

Electrochemical characterization techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of a molecule. These methods provide insights into the oxidation and reduction potentials of a compound, the stability of its redox species, and the kinetics of electron transfer reactions.

For quinoline derivatives, electrochemical studies are important for applications in areas such as corrosion inhibition, organic electronics, and as catalysts in electrochemical reactions. tcichemicals.comuni.lu The electrochemical behavior of quinoline compounds is influenced by the nature and position of substituents on the quinoline ring. For 7-Methylquinoline-2-carbonitrile, the electron-withdrawing nature of the nitrile group and the electron-donating character of the methyl group would have opposing effects on the electron density of the quinoline system, thereby influencing its redox potentials.

Table 3: Representative Electrochemical Data for a Substituted Quinoline

| Parameter | Description | Illustrative Value |

|---|---|---|

| Oxidation Potential (E_pa) | The potential at which the compound is oxidized. | +1.2 V vs. Ag/AgCl |

| Reduction Potential (E_pc) | The potential at which the compound is reduced. | -0.8 V vs. Ag/AgCl |

| Electron Transfer | Indicates whether the redox process is reversible, quasi-reversible, or irreversible. | Irreversible |

| Technique | The specific electrochemical method used for the measurement. | Cyclic Voltammetry (CV) |

| Solvent/Electrolyte | The medium in which the electrochemical measurement is performed. | Acetonitrile / 0.1 M TBAPF₆ |

Computational and Theoretical Investigations of Quinoline Carbonitriles

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. youtube.com Its application to quinoline (B57606) derivatives allows for accurate predictions of their behavior. DFT studies have been effectively used to predict the geometries of various medicinal molecules. youtube.com

Optimization of Molecular Geometries and Conformational Analysis

In a study on the related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), DFT calculations using the B3LYP/6-311++G(d,p) method were employed to investigate its stable structures. chemmethod.com The analysis, which involved scanning the C─C─C=O dihedral angle, revealed the presence of two distinct conformers, trans and cis, at minimum energy. chemmethod.com The trans conformer was found to be more stable than the cis form by 13.41 kJ mol⁻¹ when considering the zero-point energy. dergipark.org.tr This type of conformational analysis is critical for understanding which spatial arrangement of the molecule is most likely to be biologically active.

Table 1: Conformational Energy of 2-Chloro-7-Methylquinoline-3-Carbaldehyde

| Conformer | Relative Energy (kJ mol⁻¹) |

| trans | 0.00 |

| cis | 13.41 |

This table is illustrative and based on data for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comrjsocmed.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and stability. mdpi.comnih.gov A smaller gap generally indicates higher reactivity and lower kinetic stability. mdpi.comnih.gov

For the trans and cis conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV and 3.84 eV, respectively. dergipark.org.tr This suggests that the trans conformer is slightly more reactive. FMO analysis is a powerful tool for predicting how a molecule like 7-Methylquinoline-2-carbonitrile might interact with biological targets. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-Chloro-7-Methylquinoline-3-Carbaldehyde Conformers

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| trans | - | - | 3.75 |

| cis | - | - | 3.84 |

This table is illustrative and based on data for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Specific HOMO and LUMO energy values were not provided in the source material. dergipark.org.tr

Prediction of Spectroscopic Parameters (IR, NMR)

DFT calculations can also predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds. For a series of novel arylated quinolines, DFT was used to calculate spectroscopic data which were then compared with experimental results from FT-IR and ¹H-NMR, showing good agreement. eurekaselect.com

While specific calculated spectra for 7-Methylquinoline-2-carbonitrile are not available, studies on similar quinoline derivatives demonstrate the utility of this approach. For example, the calculated vibrational frequencies and NMR chemical shifts for quinoline-based chalcones have been used to support their structural characterization. nih.gov

Reactivity Indices and Sites (e.g., Molecular Electrostatic Potential - MEP)

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface plots different colors to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In studies of quinoline derivatives, MEP analysis helps to identify the most reactive parts of the molecule. For example, in a study of potent quinoline-based derivatives, the MEP map was used to understand their electronic properties. eurekaselect.com For 7-Methylquinoline-2-carbonitrile, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the nitrile group, suggesting these as likely sites for interaction with positively charged species or for hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, such as an enzyme or receptor. nih.gov

Binding Modes with Enzymes (e.g., DNA Gyrase, α-amylase, α-glucosidase, HDAC, PI3K)

Quinoline derivatives have been investigated as inhibitors of several important enzymes implicated in various diseases. Molecular docking studies provide insights into the specific interactions that underpin this inhibitory activity.

DNA Gyrase: This enzyme is a crucial target in antibacterial drug discovery as it is essential for bacterial DNA replication and is not present in humans. researchgate.netbiosolveit.de Docking studies of various quinoline derivatives have shown that they can bind to the active site of DNA gyrase, often interacting with key amino acid residues and exhibiting good binding energies. semanticscholar.orgnih.govnih.govbiorxiv.org For instance, a study on novel quinoline derivatives revealed binding energies ranging from –6.0 to –7.33 kcal/mol with E. coli DNA gyrase B. semanticscholar.org

α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in the management of type 2 diabetes. nih.govresearchgate.netnih.gov Docking studies of quinoline-based triazole hybrids have been performed to explore their binding modes with α-amylase and α-glucosidase. semanticscholar.org Similarly, other quinoline derivatives have been shown through docking to interact with the active sites of these enzymes, providing a rationale for their observed inhibitory activity. nih.govresearchgate.netnih.gov

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibitors are being explored as anticancer agents. mdpi.com Molecular docking has been used to investigate the binding of various compounds to different HDAC isoforms, revealing key interactions within the active site. nih.gov

Phosphatidylinositol-3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K a significant target for drug development. mdpi.comekb.eg Molecular docking studies of quinazoline-based compounds, which are structurally related to quinolines, have been used to understand their binding to the catalytic site of PI3K. mdpi.com Pyrazoline derivatives containing a quinoline moiety have also been evaluated in silico for their PI3K binding affinities, with some compounds showing promising docking scores. rjsocmed.comnih.gov

While specific docking data for 7-Methylquinoline-2-carbonitrile against these targets is not available, the extensive research on related quinoline derivatives suggests that it could also exhibit inhibitory activity through similar binding interactions.

Interactions with Protein Active Sites

Computational docking and molecular modeling are essential tools for elucidating how ligands like 7-methylquinoline-2-carbonitrile interact with the active sites of proteins and other biological macromolecules. These studies provide critical insights into the compound's mechanism of action.

Research indicates that the biological activity of 7-methylquinoline-2-carbonitrile is linked to its interaction with specific molecular targets. One of its proposed mechanisms involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, crucial enzymes for bacterial DNA replication. It is also suggested to function as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2), which can influence neuronal signaling pathways.

Studies on broader quinoline derivatives provide further examples of such interactions. In the context of antiviral research, quinoline compounds have been designed as inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov Docking studies of these derivatives revealed key interactions within the Mpro active site, forming stable hydrogen bonds with highly conserved amino acid residues such as His41, His164, and Glu166, and π-stacking interactions with His41. nih.gov Such detailed interaction mapping is fundamental to understanding inhibitory activity and guiding the design of more potent molecules.

Table 1: Documented and Predicted Protein Interactions for 7-Methylquinoline-2-carbonitrile and Related Derivatives

| Compound/Class | Protein Target | Key Interacting Residues | Interaction Type | Predicted Effect |